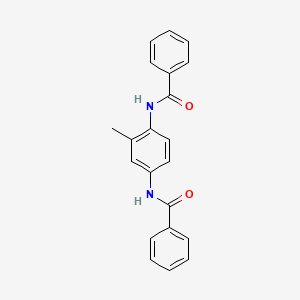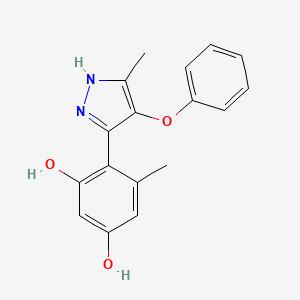![molecular formula C15H14ClN3S B5689618 N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor of a protein called Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and other disorders.
作用机制
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine inhibits BTK by binding to a specific site on the protein, which prevents it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This leads to a disruption of B-cell activation and proliferation, which is particularly relevant in the context of B-cell malignancies.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to reduce the proliferation and survival of B-cell lines in vitro, as well as to inhibit the phosphorylation of downstream signaling molecules in the B-cell receptor pathway. In animal models, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to suppress the growth of B-cell tumors and to reduce the levels of circulating autoantibodies in models of autoimmune disease.
实验室实验的优点和局限性
One advantage of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or in cases where alternative signaling pathways are activated.
未来方向
There are several potential future directions for the development of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, particularly those with a B-cell component. Additionally, the identification of biomarkers that predict response to BTK inhibitors could help to optimize patient selection and treatment strategies.
合成方法
The synthesis of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited, the company that developed N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
科学研究应用
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent. In preclinical studies, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit BTK activity and suppress the growth of B-cell tumors in vitro and in vivo. In addition, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
In clinical trials, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been evaluated in patients with various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 study of patients with CLL or MCL, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine demonstrated a favorable safety profile and showed preliminary evidence of clinical activity. A phase 1b/2 study of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in combination with other agents is currently ongoing in patients with DLBCL.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-9-10(2)20-15-13(9)14(18-8-19-15)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILHIOLFDKKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)

![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)

![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)
![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)